molecular formula C15H10BrFN2O B2877330 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide CAS No. 1385394-13-7

2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide

Cat. No. B2877330
CAS RN: 1385394-13-7
M. Wt: 333.16
InChI Key: VSFKMYIGLZSFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamides are a class of compounds containing a benzene ring and an amide group. They are used as building blocks in organic synthesis . The compound you mentioned seems to be a benzamide derivative with additional bromo, cyano, and fluoro functional groups.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure of “2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide” would need to be determined experimentally .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including substitution and condensation reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties for “this compound” would need to be determined in a laboratory .

Scientific Research Applications

Synthesis and Antipathogenic Activity

A study by Limban, Marutescu, and Chifiriuc (2011) demonstrated the synthesis and characterization of acylthioureas, including derivatives related to 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide, and evaluated their antipathogenic activity. These compounds showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, especially in the context of biofilm formation, indicating potential for development as novel antimicrobial agents with antibiofilm properties Limban, Marutescu, & Chifiriuc, 2011.

Crystallography and EGFR Inhibition

Research by Ghosh, Zheng, and Uckun (1999) explored the molecular structures and crystal packing of analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, which is known to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR). This work contributes to understanding how structural variations, such as those in this compound, can affect biological activity and drug efficacy Ghosh, Zheng, & Uckun, 1999.

Fluoride Ion Sensing

Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, highlighting the potential of structurally related compounds like this compound in the field of chemical sensing. One derivative exhibited a drastic color transition in response to fluoride ions, demonstrating the usefulness of these compounds in developing colorimetric sensors for environmental and health-related applications Younes et al., 2020.

Liquid Crystal Research

Gray and Kelly (1981) researched the introduction of various substituents, such as fluoro, chloro, bromo, and cyano, into phenolic moieties of certain compounds, which relates to the structural domain of this compound. Their work on creating new series of esters with large nematic ranges has implications for the development of materials with specific electrooptical properties, relevant in the field of liquid crystal display technology Gray & Kelly, 1981.

Organic Synthesis and Photocyclization

Nishio, Koyama, Sasaki, and Sakamoto (2005) investigated the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which are structurally related to this compound. Their research into the photocyclization of these compounds contributes to the broader understanding of organic synthesis mechanisms and the potential for creating novel organic molecules through photoinduced transformations Nishio, Koyama, Sasaki, & Sakamoto, 2005.

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and how to handle it safely. An SDS for “2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide” would provide the most accurate information on its hazards .

properties

IUPAC Name

2-bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c16-12-7-3-1-5-10(12)15(20)19-14(9-18)11-6-2-4-8-13(11)17/h1-8,14H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFKMYIGLZSFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.